molecular formula C16H22N2O2 B5169663 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No. B5169663
M. Wt: 274.36 g/mol
InChI Key: OXSPIAOLBFIIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as HT-2, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tricyclic antidepressants, which are used to treat various psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and anxiety. By increasing the levels of these neurotransmitters in the brain, 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been shown to increase the levels of serotonin and norepinephrine in the brain. 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments is that it has been well-studied in animal models, and its effects on neurotransmitter levels and BDNF expression have been well-documented. However, one limitation is that the exact mechanism of action of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, which may make it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One area of interest is the potential use of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new compounds that are based on the structure of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, but that may have improved efficacy or fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol and its effects on neurotransmitter levels and BDNF expression.

Synthesis Methods

The synthesis of 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 4-hydroxyphenylacetaldehyde with methylamine to form 4-hydroxyphenyl-N-methylacetaldimine. This intermediate is then reacted with cyclohexanone to form the tricyclic compound, which is subsequently reduced with sodium borohydride to yield 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol.

Scientific Research Applications

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has antidepressant and anxiolytic effects in animal models. 2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has also been shown to have neuroprotective effects in vitro, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-3-5-12(19)6-4-11/h3-6,13-14,19-20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSPIAOLBFIIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.